alpha-L-Rhamnose
Overview
Description
Alpha-L-Rhamnose is a type of sugar that is found in various plants and bacteria. It is a rare sugar that has been gaining attention due to its unique properties and potential applications in various fields, including pharmaceuticals, food, and cosmetics. In
Scientific Research Applications
Enzymatic Applications and Biotechnological Importance
α-L-Rhamnosidase, an enzyme that cleaves terminal α-L-rhamnose from a variety of natural products, has garnered significant attention in scientific research. It exhibits wide occurrence in nature, including in animal tissues, plants, yeasts, fungi, and bacteria. Its biotechnological applications are diverse, ranging from debittering and clarifying citrus fruit juices, enhancing wine aromas, to derhamnosylation of natural products for pharmaceutical interests (Yadav, Yadav, Yadav, & Yadav, 2010).
Industrial and Pharmaceutical Potential
Research on α-L-rhamnosidase from Alternaria sp. L1 highlights its utility in synthesizing rhamnose-containing chemicals (RCCs) through reverse hydrolysis. This process leverages inexpensive rhamnose as a glycosyl donor, indicating potential applications in various industrial processes (Xu, Liu, Yin, Liu, Lu, & Xiao, 2016).
Application in Nutraceuticals
α-L-Rhamnosidase from Aspergillus terreus is used for derhamnosylation of natural compounds like rutin, converting it into pharmacologically significant flavonoids like isoquercitrin. This process has applications in nutraceuticals due to its high productivity and the purity of the resulting product (Gerstorferová, Fliedrová, Halada, Marhol, Křen, & Weignerová, 2012).
Structural and Molecular Biological Studies
Studies on α-L-rhamnosidase from Dictyoglomus thermophilum, like DtRha, demonstrate specificity for α-L-rhamnose and distinct substrate binding preferences. Such research is crucial for understanding the enzyme's structure-function relationships, which can be leveraged in industrial applications for selectively modifying natural flavonoids (Guillotin, Kim, Traoré, Moreau, Lafite, Coquoin, Nuccio, de Vaumas, & Daniellou, 2019).
Fungal Studies and Gene Regulation
In fungi like Aspergillus nidulans, the α-L-rhamnosidase genes, rhaA and rhaE, have been studied for their transcriptional regulation,shedding light on the molecular mechanisms controlling their expression. Understanding such regulatory pathways is key for advancing the use of fungi in biotechnological applications, particularly in the production of α-L-rhamnosidases and the catabolism of L-rhamnose (Pardo & Orejas, 2014).
Crystal Structure Analysis and Novel Modules
The crystal structure of α-L-rhamnosidase from Streptomyces avermitilis revealed the presence of a novel carbohydrate-binding module (CBM67), elucidating the enzyme's mechanism and its calcium-dependent binding properties. This insight is crucial for understanding enzyme-substrate interactions and improving the enzyme's efficiency in industrial processes (Fujimoto, Jackson, Michikawa, Maehara, Momma, Henrissat, Gilbert, & Kaneko, 2013).
Enhanced Thermostability through Mutagenesis
The application of B-factor-saturation mutagenesis to increase the thermostability of α-L-rhamnosidase from Aspergillus terreus led to the development of mutant enzymes with enhanced stability and efficiency. Such modifications are vital for industrial applications, particularly in high-temperature processes (Ge, Li, Wu, Zhao, Ding, Wang, & Xiao, 2018).
Biocatalyst Development and Reusability
The immobilization of α-L-rhamnosidase on magnetic metal-organic frameworks (MOFs) demonstrated improved reusability and efficiency in the hydrolysis of rutin. This approach underscores the potential of using immobilized enzymes as biocatalysts in the conversion of low-solubility flavonoids (Wang, Zheng, Chen, & Wu, 2020).
Insights into Rhamnose Utilization Pathways
Comparative genomics and functional analysis have provided comprehensive insights into the L-rhamnose catabolic pathways and transcriptional regulons across various bacteria. These studies aid in understanding the microbial utilization of L-rhamnose and have implications in biotechnology and ecology (Rodionova, Li, Thiel, Stolyar, Stanton, Fredrickson, Bryant, Osterman, Best, & Rodionov, 2013).
properties
IUPAC Name |
(2R,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-HGVZOGFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331435 | |
Record name | alpha-L-Rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-L-Rhamnose | |
CAS RN |
6014-42-2 | |
Record name | α-L-Rhamnose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6014-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-L-Rhamnose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-Rhamnose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-L-RHAMNOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0E04Y9M7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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